

# An In-depth Technical Guide to 4-Bromobenzenesulfonyl Chloride

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## Compound of Interest

Compound Name: 4-Bromobenzenesulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromobenzenesulfonyl chloride**, a pivotal reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its chemical identity, properties, key synthetic applications, and detailed experimental protocols.

## Chemical Identity and Synonyms

**4-Bromobenzenesulfonyl chloride**, a white to light yellow crystalline solid, is a highly reactive organosulfur compound.<sup>[1][2]</sup> Its reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.<sup>[3]</sup> This property is fundamental to its wide range of applications in chemical synthesis.<sup>[4]</sup>

For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.

Identifier Type	Identifier
IUPAC Name	4-bromobenzenesulfonyl chloride[5]
CAS Number	98-58-8[5]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrClO <sub>2</sub> S[6]
Common Synonyms	p-Bromobenzenesulfonyl chloride, Brosyl chloride, 4-Bromophenylsulfonyl chloride[1][4]
Other Names	(4-Bromophenyl)chlorosulfone, 4-Bromobenzene-1-sulfonyl chloride, Benzenesulfonyl chloride, 4-bromo-[1]
InChI Key	KMMHZIBWCXYAAH-UHFFFAOYSA-N[5]
SMILES	<chem>C1=CC(=CC=C1S(=O)(=O)Cl)Br</chem> [5]

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **4-Bromobenzenesulfonyl chloride** is presented in the following tables. This data is essential for its proper handling, characterization, and use in quantitative experiments.

**Table 2.1: Physical and Chemical Properties**

Property	Value	Reference
Molecular Weight	255.52 g/mol	[6]
Appearance	White to light yellow crystalline solid	[1]
Melting Point	73-75 °C	[7]
Boiling Point	153 °C at 15 mmHg	[7]
Solubility	Soluble in organic solvents like dichloromethane and chloroform; insoluble in water.	[1][8]

**Table 2.2: Spectroscopic Data**

Spectroscopic Technique	Key Features
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons are expected. <a href="#">[9]</a>
$^{13}\text{C}$ NMR	Signals for the six aromatic carbons are expected, with chemical shifts influenced by the bromine and sulfonyl chloride substituents. <a href="#">[10]</a>
Infrared (IR) Spectroscopy	Characteristic strong absorptions for the S=O stretching of the sulfonyl chloride group.
Mass Spectrometry (MS)	The molecular ion peak and characteristic isotopic pattern for bromine and chlorine would be observed.

## Core Reactivity and Applications

The primary utility of **4-Bromobenzenesulfonyl chloride** lies in its function as a potent sulfonylating agent.[\[4\]](#) The sulfonyl chloride group readily reacts with a variety of nucleophiles in what is generally understood to be a stepwise addition-elimination mechanism, proceeding through a transient trigonal bipyramidal intermediate.[\[3\]](#)

Key applications include:

- **Synthesis of Sulfonamides:** Reaction with primary and secondary amines yields N-substituted sulfonamides, a common motif in many pharmaceutical compounds.[\[4\]](#)[\[11\]](#)
- **Synthesis of Sulfonate Esters:** Reaction with alcohols in the presence of a base produces sulfonate esters. The resulting "brosylate" group is an excellent leaving group in nucleophilic substitution reactions.[\[4\]](#)[\[12\]](#)
- **Protecting Group Chemistry:** The 4-bromobenzenesulfonyl (brosyl) group can be used to protect amine functionalities during multi-step syntheses.[\[8\]](#)
- **Activating Agent:** It has been employed as an activating agent in the synthesis of oligonucleotides.[\[4\]](#)

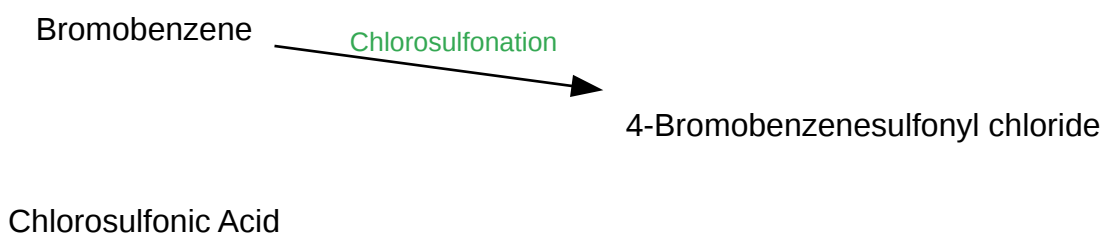
## Experimental Protocols

This section provides detailed methodologies for the synthesis of **4-Bromobenzenesulfonyl chloride** and its subsequent use in the preparation of a sulfonamide and a sulfonate ester.

### Synthesis of 4-Bromobenzenesulfonyl Chloride via Chlorosulfonation

This protocol describes the preparation of **4-Bromobenzenesulfonyl chloride** from bromobenzene.

Reaction Scheme:



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Figure 1: Synthesis of **4-Bromobenzenesulfonyl chloride**.

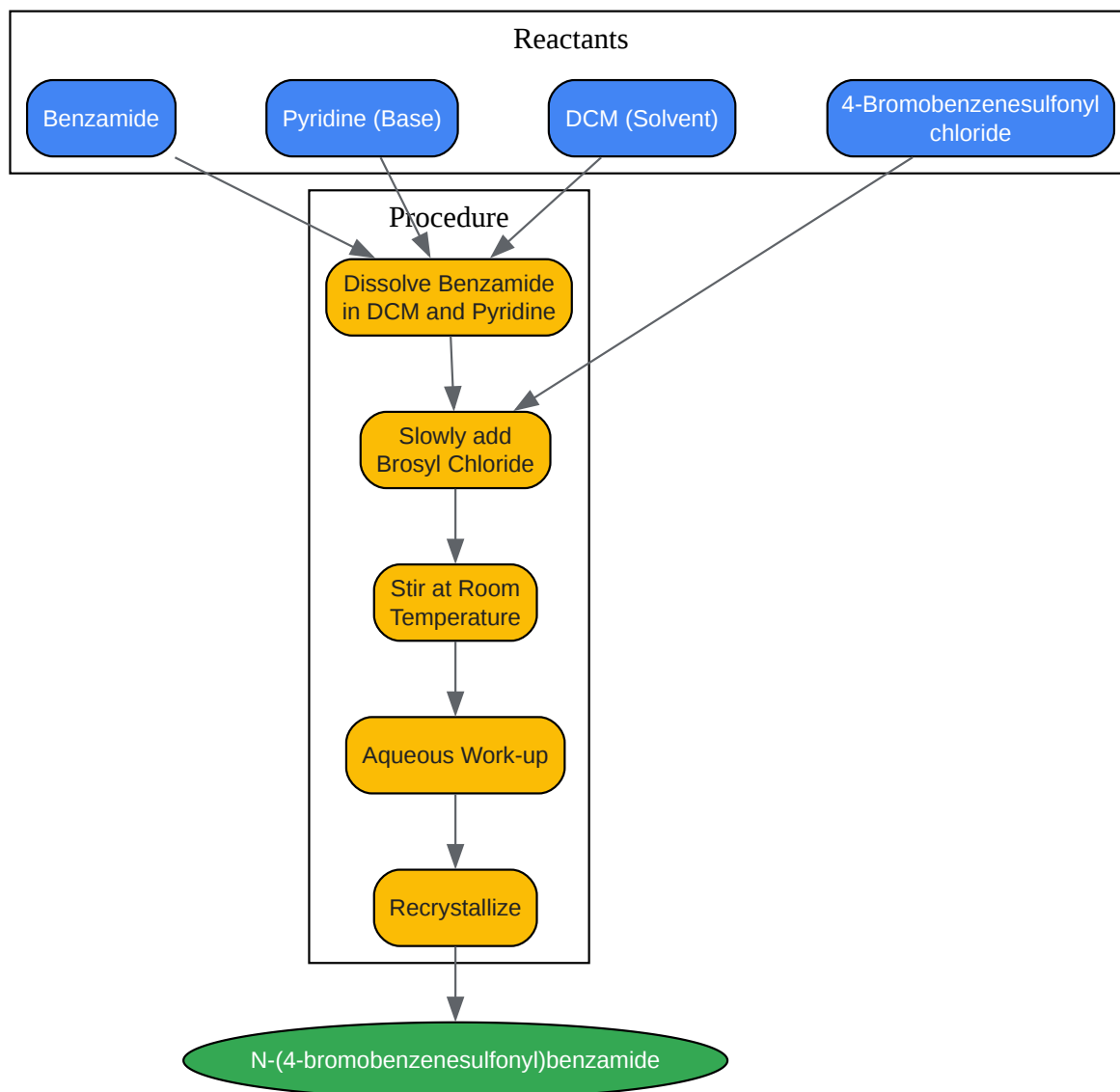
Procedure:[[1](#)]

- In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.
- Cool the flask in a water bath to approximately 12–15°C.
- Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.
- After the addition is complete, heat the reaction mixture to 60°C for two hours.

- Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.
- Collect the precipitated solid, crude **4-bromobenzenesulfonyl chloride**, by suction filtration and wash it with cold water.
- The crude product can be recrystallized from a suitable solvent if higher purity is required.

## Synthesis of a Sulfonamide: N-(4-bromobenzenesulfonyl)benzamide

This protocol details the reaction of **4-Bromobenzenesulfonyl chloride** with benzamide to form an N-acylsulfonamide.



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Figure 2: Workflow for the synthesis of a sulfonamide.

Procedure:[[13](#)]

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve benzamide (1.0 eq) in anhydrous dichloromethane.
- **Addition of Base:** To the stirred solution, add pyridine (1.2 eq) at room temperature.
- **Addition of Sulfonyl Chloride:** Slowly add a solution of **4-bromobenzenesulfonyl chloride** (1.1 eq) in anhydrous dichloromethane to the reaction mixture via a dropping funnel over 15-20 minutes.
- **Reaction:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Work-up:** Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>. Filter the drying agent and concentrate the filtrate under reduced pressure.
- **Purification:** Recrystallize the crude product from ethanol to afford pure N-(4-bromobenzenesulfonyl)benzamide as a solid.

## Synthesis of a Sulfonate Ester: Neopentyl 4-Bromobenzenesulfonate

This protocol describes the preparation of a sulfonate ester by reacting **4-Bromobenzenesulfonyl chloride** with an alcohol.

Procedure:[12]

- **Reaction Setup:** To a round-bottom flask, add **4-bromobenzenesulfonyl chloride** (1.0 eq, e.g., 2.20 g, 8.61 mmol) and pyridine (used as solvent and base, e.g., 30 mL).
- **Addition of Alcohol:** At ambient temperature, with stirring, add neopentyl alcohol (1.5 eq, e.g., 1.39 mL, 12.91 mmol) to the flask.
- **Reaction:** Allow the reaction to stir overnight at ambient temperature.

- Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Extraction: Extract the aqueous mixture with ethyl acetate.
- Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution, 0.05 N aqueous hydrochloric acid, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo using a rotary evaporator.
- Purification: Purify the resulting crude material by flash column chromatography on silica gel to yield the final product.

## Safety and Handling

**4-Bromobenzenesulfonyl chloride** is a corrosive and moisture-sensitive compound.[2][14] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2] It causes severe skin burns and eye damage.[3] Store in a cool, dry place under an inert atmosphere.[8] Refer to the Safety Data Sheet (SDS) for complete safety information before use.

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